N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
Description
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole ring, and a diphenylacetyl group
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-17(28)25-20-14-24-27(15-20)21-12-13-26(16-21)23(29)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-15,21-22H,12-13,16H2,1H3,(H,25,28) |
InChI Key |
CKRHRZSRAMKWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazole intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Synthesis of the Pyrazole Intermediate: This step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Coupling of Intermediates: The pyrrolidine and pyrazole intermediates are then coupled using a diphenylacetyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-3-yl}acetamide: A closely related compound with a similar structure but differing in the position of the pyrazole ring.
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-5-yl}acetamide: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
N-{1-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its unique combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
